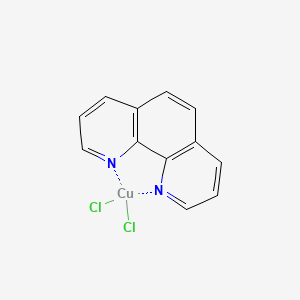
dichlorocopper;1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “dichlorocopper;1,10-phenanthroline” is a chemical entity with specific properties and applications. It is important in various scientific fields due to its unique characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dichlorocopper;1,10-phenanthroline involves specific chemical reactions and conditions. Detailed synthetic routes and reaction conditions are essential for its preparation. Industrial production methods may vary, but they typically involve controlled environments to ensure the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: dichlorocopper;1,10-phenanthroline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and specific conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
dichlorocopper;1,10-phenanthroline has a wide range of scientific research applications. It is used in chemistry for various reactions and as a reagent. In biology, it may be used for studying specific biochemical pathways. In medicine, it could have potential therapeutic applications. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of dichlorocopper;1,10-phenanthroline involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for its application in scientific research and potential therapeutic uses.
Comparison with Similar Compounds
dichlorocopper;1,10-phenanthroline can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share some properties but differ in specific characteristics that make this compound unique.
Conclusion
This compound is a compound with significant importance in various scientific fields
Properties
IUPAC Name |
dichlorocopper;1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.2ClH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHECBGBJCLDCMF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Cu]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2CuN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14783-09-6 |
Source


|
| Record name | (T-4)-Dichloro(1,10-phenanthroline-κN1,κN10)copper | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14783-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














